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CID 19908042

Cat. No.: B14422666
M. Wt: 312.39 g/mol
InChI Key: JKGQDVAZYLUWHR-UHFFFAOYSA-N
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Description

Significance of Small Molecules in Elucidating Biological Processes

Small molecules are indispensable tools in modern chemical biology for dissecting cellular functions. researchgate.net Reversible phosphorylation, a key process mediated by enzymes called kinases, regulates nearly all cellular activities, including proliferation, metabolism, and differentiation. researchgate.netacs.org When kinase activity becomes dysregulated, it can lead to various diseases. acs.org Small molecule kinase inhibitors (SMKIs) serve as critical chemical probes to explore the roles of specific kinases in these processes. researchgate.net By inhibiting a particular kinase, researchers can observe the downstream effects and thereby understand its function. However, a significant challenge is that many kinase inhibitors are not specific and can bind to multiple kinases, which can complicate the interpretation of experimental results. tandfonline.com The development of highly potent and selective inhibitors, such as CID 19908042, is therefore crucial for accurately identifying the biological roles of specific kinase targets. researchgate.net

Current Paradigms in the Investigation of Novel Chemical Entities

Interdisciplinary Approaches in Modern Compound Research

Research Findings for this compound (GNE-3511)

GNE-3511 is a potent, selective, and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. probechem.commerckmillipore.com It was developed as a brain-penetrant compound for the investigation of neurodegenerative diseases. medchemexpress.comnih.gov

Biochemical and Cellular Activity

Research has demonstrated that GNE-3511 is a highly potent inhibitor of DLK with a Ki (inhibition constant) of less than 0.5 nM. probechem.comselleckchem.com In cellular assays, it inhibits the phosphorylation of JNK (p-JNK) with an IC50 (half-maximal inhibitory concentration) of 30 nM. medchemexpress.comaxonmedchem.com The compound also shows protective effects for neurons in an in vitro axon degeneration assay with an IC50 of 107 nM. medchemexpress.commerckmillipore.com

Selectivity Profile

A key attribute of a chemical probe is its selectivity. GNE-3511 displays high selectivity for DLK over other related kinases. For instance, its inhibitory activity against MKK4 and MKK7 is greater than 5,000 nM, indicating a very low affinity for these kinases. medchemexpress.commerckmillipore.com Its selectivity over other Mixed-Lineage Kinases (MLKs) and JNKs has also been quantified, highlighting its utility as a specific tool for studying DLK-mediated pathways. caymanchem.commedchemexpress.com

Table 1: Physicochemical Properties of this compound (GNE-3511)

Property Value Source
Molecular Formula C23H26F2N6O probechem.comcaymanchem.com
Molecular Weight 440.489 g/mol probechem.com

Table 2: In Vitro Inhibitory Activity of this compound (GNE-3511)

Target / Assay Measurement Value (nM) Source
DLK (MAP3K12) Ki < 0.5 probechem.comselleckchem.com
p-JNK Inhibition IC50 30 medchemexpress.comaxonmedchem.com
Neuron Degeneration IC50 107 medchemexpress.commerckmillipore.com
MLK1 IC50 67.8 medchemexpress.commerckmillipore.com
JNK1 IC50 129 medchemexpress.commerckmillipore.com
JNK3 IC50 364 medchemexpress.commerckmillipore.com
JNK2 IC50 514 medchemexpress.commerckmillipore.com
MLK3 IC50 602 medchemexpress.commerckmillipore.com
MLK2 IC50 767 medchemexpress.commerckmillipore.com
MKK4 IC50 > 5000 medchemexpress.commerckmillipore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14F2N2Si B14422666 CID 19908042

Properties

Molecular Formula

C17H14F2N2Si

Molecular Weight

312.39 g/mol

InChI

InChI=1S/C17H14F2N2Si/c18-15-5-1-13(2-6-15)17(14-3-7-16(19)8-4-14)22-12-21-10-9-20-11-21/h1-11,17H,12H2

InChI Key

JKGQDVAZYLUWHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C=CN=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Compound Cid 19908042

Strategies for Chemical Synthesis of Compound CID 19908042

The synthesis of a complex molecule like this compound, which features a chiral center, a substituted indole ring, and an aminophenol moiety, would necessitate a carefully designed synthetic strategy to control stereochemistry and ensure the efficient assembly of the various structural components.

Retrosynthetic Analysis in this compound Route Design

A plausible retrosynthetic analysis of this compound would begin by disconnecting the molecule at key bonds to identify simpler, commercially available, or readily synthesizable precursors. A primary disconnection could be made at the C-C bond between the chiral center and the indole ring. This would lead to two key fragments: a substituted indole precursor and a chiral amino alcohol synthon.

Another strategic disconnection could be at the C-N bond of the dimethylamino group, which could be introduced in a later step via reductive amination or nucleophilic substitution. The chiral hydroxyl group suggests the use of a stereoselective reduction of a corresponding ketone or the use of a chiral building block.

Total Synthesis Approaches for this compound

A hypothetical total synthesis would likely involve the preparation of the 4-fluoro-1-methyl-1H-indole core, followed by its functionalization at the 3-position. This could be achieved through a Friedel-Crafts acylation or a similar electrophilic substitution reaction. The resulting ketone could then be elaborated to introduce the side chain.

An alternative approach would involve the synthesis of the side chain first, incorporating the chiral center, and then attaching it to the pre-formed indole nucleus. This would allow for greater control over the stereochemistry of the final molecule.

Stereoselective and Chemoselective Control in this compound Synthesis

The presence of a stereocenter in this compound necessitates the use of stereoselective reactions. This could be achieved through several methods:

Chiral pool synthesis: Utilizing a starting material that is already enantiomerically pure.

Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Chemoselectivity would also be crucial to ensure that reactions occur at the desired functional group without affecting other reactive sites in the molecule. For instance, selective protection and deprotection of functional groups would be necessary to orchestrate the synthetic sequence correctly.

Functional Group Interconversions and Strategic Modifications of Compound this compound

Functional group interconversions would be essential throughout any synthetic route to this compound. For example, a ketone could be reduced to the desired alcohol, and an amine could be introduced via the reduction of a nitrile or an amide.

Strategic modifications of the core structure could be explored to generate analogs for structure-activity relationship (SAR) studies. These modifications could include:

Altering the substitution pattern on the phenyl ring.

Varying the substituents on the indole nitrogen.

Modifying the length and nature of the side chain.

Introducing different functional groups at various positions.

Role of Catalysis in this compound Synthetic Transformations

Catalysis would likely play a pivotal role in an efficient synthesis of this compound. Both homogeneous and heterogeneous catalysts could be employed. For example:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) could be used to form C-C or C-N bonds, potentially in the construction of the indole ring or in attaching the side chain.

Transition metal-catalyzed hydrogenation could be used for the reduction of various functional groups.

Chiral catalysts , such as those based on rhodium, ruthenium, or iridium, could be used for asymmetric reductions or other stereoselective transformations to establish the desired stereochemistry at the chiral center.

Design and Generation of this compound Analogs and Diverse Libraries

The generation of analogs and diverse libraries of a specific chemical entity is a cornerstone of modern medicinal chemistry and chemical biology. These strategies aim to systematically explore the chemical space around a core scaffold to identify molecules with improved potency, selectivity, pharmacokinetic properties, or novel biological activities. Two prominent and complementary approaches for generating such molecular diversity are Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Design (FBDD).

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries. mycancergenome.orgnih.gov Unlike target-oriented synthesis, which aims to produce a single, complex molecule, DOS focuses on generating a wide range of distinct molecular scaffolds from a common starting material. aacrjournals.org The primary goal of DOS is to explore vast regions of chemical space to discover novel bioactive compounds. mycancergenome.orgnih.gov

The application of DOS to a hypothetical compound like this compound would involve a forward synthetic approach. aacrjournals.org This process would begin with a simple, pluripotent starting material that can be systematically elaborated through a series of branching reaction pathways. Key features of a DOS campaign for generating analogs of this compound would include:

Scaffold Diversity: The synthesis would be designed to produce a variety of core molecular skeletons, rather than just variations on a single scaffold. This is a critical aspect of DOS, as it is believed to increase the probability of identifying compounds that interact with a broad range of biological targets. mycancergenome.org

Stereochemical Diversity: The synthetic routes would incorporate methods to generate different stereoisomers of the target molecules, as stereochemistry often plays a crucial role in biological activity.

Appendage Diversity: At various stages of the synthesis, different functional groups and side chains (appendages) would be introduced to further enhance the diversity of the library.

A successful DOS campaign can lead to the discovery of compounds with unexpected biological activities. For instance, a DOS approach led to the identification of the antibacterial compound gemmacin, and subsequent focused synthesis resulted in the more potent analog, gemmacin B. mycancergenome.org

Fragment-Based Drug Design (FBDD) offers an alternative and increasingly popular approach to lead discovery. genecards.org This method starts with the identification of small, low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. wikipedia.org These fragments typically have a high "ligand efficiency," meaning they form strong interactions relative to their small size. wikipedia.org

If this compound were a starting point for an FBDD campaign, the process would involve:

Deconstruction: The structure of this compound would be broken down into smaller, synthetically accessible fragments.

Fragment Screening: A library of these and other fragments would be screened against a biological target of interest using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. medlineplus.gov

Fragment Linking or Growing: Once fragments that bind to adjacent sites on the target are identified, they can be linked together to create a more potent molecule. Alternatively, a single binding fragment can be "grown" by adding functional groups that interact with nearby regions of the target.

The key advantage of FBDD is that it allows for a more rational and efficient exploration of chemical space compared to high-throughput screening of large, complex molecules. wikipedia.org This approach has been successfully used to develop potent inhibitors for a variety of challenging targets. nih.gov

Advanced Techniques and Automation in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced techniques and automation to accelerate the synthesis and purification of compound libraries. In the context of generating analogs of a compound like this compound, these technologies would be crucial for efficiently producing and testing a large number of molecules.

Key advanced techniques and automation strategies would include:

Solid-Phase Synthesis: This technique, where molecules are built on a solid support, is well-suited for the automated synthesis of libraries of related compounds. It simplifies the purification process as excess reagents and byproducts can be washed away.

Flow Chemistry: In flow chemistry, reactions are carried out in a continuous stream through a reactor. This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. It is also amenable to automation and scale-up.

High-Throughput Purification: Automated purification systems, such as mass-directed preparative HPLC, are essential for rapidly isolating and purifying large numbers of compounds from a synthetic library.

Robotic Synthesis Platforms: Fully automated robotic platforms can perform multi-step synthetic sequences, purifications, and analyses, significantly increasing the throughput of compound production.

By integrating these advanced techniques, the synthesis of a diverse library of analogs based on the scaffold of this compound could be accomplished in a fraction of the time required by traditional manual methods.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Compound Cid 19908042

Fundamental Principles and Concepts of SAR in CID 19908042 Research

The core principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a chemical compound is directly related to its three-dimensional structure. In the context of this compound (ARN22089), a trisubstituted pyrimidine (B1678525), SAR research aims to identify which parts of the molecule are essential for its inhibitory activity against Cdc42 and to understand how modifications to its structure affect its potency and other pharmacological properties. acs.orgoncodesign-services.comdrugdesign.org

Research into this class of compounds has focused on a rational design approach to specifically block the interaction between Cdc42 and its downstream effectors, such as the PAK protein, a pathway crucial for the progression of many tumors. acs.orgnih.gov The fundamental SAR concept applied here involves analyzing how changes to the central pyrimidine core and its various substituents influence binding affinity and inhibitory function. acs.org Key structural features that govern the molecule's potency, selectivity, and pharmacokinetic profile are systematically investigated. oncodesign-services.com For instance, an extensive SAR study involving approximately 30 compounds centered around the ARN22089 scaffold was conducted to identify optimal functionalities. acs.org This research identified the importance of specific substitutions on the pyrimidine core and the influence of different saturated heterocycles attached to it. acs.org

Experimental Methodologies for SAR Elucidation of Compound this compound

Systematic Structural Modifications and Correlated Biological Activity Assessment

The SAR exploration for the this compound (ARN22089) series involved the systematic synthesis and evaluation of new analogs. acs.org Researchers started with lead compounds like ARN22089, which feature a trisubstituted pyrimidine core, and created derivatives by modifying key positions. acs.orgscielo.br The strategy included altering the substituents on the pyrimidine or a related symmetric triazine core and exploring different types of saturated piperidine (B6355638) and tetrahydropyridine (B1245486) groups. acs.org

These newly synthesized compounds were then subjected to a battery of biological assays to assess their activity. For example, their potency was determined by measuring the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. biorxiv.org Furthermore, their drug-like properties, such as kinetic solubility and metabolic stability in plasma and liver microsomes, were evaluated to ensure that improvements in potency did not come at the cost of poor pharmacokinetics. acs.org This iterative cycle of chemical synthesis and biological testing allowed researchers to build a comprehensive understanding of the SAR for this chemical class. acs.org

Table 1: Illustrative SAR Insights from the Pyrimidine/Triazine Core Derivatives

Scaffold ModificationKey Structural FeatureObserved Impact on Activity/PropertiesReference
Core Scaffold Substitution of pyrimidine with a symmetric triazineActivity was retained, indicating flexibility in the core structure. acs.org
Heterocyclic Group Introduction of a fully saturated piperidin-4-yl substituentInfluenced the compound's drug-like properties. acs.org
Heterocyclic Group Introduction of a partially saturated 1,2,3,6-tetrahydropyridin-4-yl substituentAltered the compound's drug-like properties. acs.org
Overall Optimization Extensive modifications centered on the ARN22089 scaffoldLed to the discovery of optimized inhibitors like ARN25062 and ARN24928 with favorable drug-like properties. acs.org

Hit-to-Lead and Lead Optimization Strategies for this compound

The development of potent Cdc42 inhibitors from the initial discovery follows a well-defined drug discovery pipeline, specifically the hit-to-lead (H2L) and lead optimization (LO) phases. wikipedia.org A "hit" is a compound showing desired activity in an initial screen, while a "lead" is a more refined compound with more drug-like properties. upmbiomedicals.com

Computational Approaches in SAR/QSAR Analysis of this compound

Alongside experimental work, computational methods are indispensable for accelerating drug discovery by predicting how structural changes will affect a compound's activity. oncodesign-services.com

Ligand-Based and Structure-Based SAR Modeling

Both ligand-based and structure-based design strategies are central to modern drug discovery. iptonline.comnih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target protein is unknown. It relies on analyzing a set of known active molecules to build a pharmacophore model that defines the key chemical features required for activity. nih.gov While the structure of Cdc42 is known, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) can still be valuable for ranking large libraries of compounds quickly. acs.org

Structure-Based Drug Design (SBDD): This is the predominant method when a high-resolution structure of the target protein is available, as is the case with Cdc42. biorxiv.orgiptonline.com SBDD involves using the 3D structure of the protein's binding site to design molecules that fit with high complementarity. drugdesign.org For the ARN22089 series, researchers used the known structure of the Cdc42-PAK protein-protein interface to perform molecular docking calculations. acs.orgacs.org This allowed them to predict how analogs like ARN25062 and ARN24928 would bind within the allosteric effector pocket of Cdc42, providing a structural rationale for their activity. acs.orgacs.org

Molecular Modeling and Simulation Techniques for SAR Prediction

To gain a more dynamic and detailed understanding of the interactions between the inhibitors and Cdc42, advanced molecular modeling techniques are employed. nih.gov

Molecular Docking: This is a primary computational tool used to predict the preferred orientation and conformation of a ligand when bound to its protein target. drugdesign.orgnih.gov Docking simulations were performed for the ARN22089 series to validate their binding mode within the previously identified drug-binding pocket of Cdc42. acs.orgacs.org The results confirmed that the compounds fit well within the hydrophobic pocket, with the phenyl group acting as a key anchor. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the binding pose predicted by docking over time. scielo.bracs.org These simulations can reveal crucial information about conformational changes in both the ligand and the protein upon binding. scielo.br In the broader field of drug discovery, MD simulations are routinely used to refine docking results and to calculate binding free energies, which can offer a more accurate prediction of a compound's potency. nih.govdiva-portal.org While not explicitly detailed for every compound in the series, the use of structure-based virtual screening and molecular dynamics simulations was instrumental in the initial discovery of this class of compounds. biorxiv.org

Table 2: Application of Computational Techniques in this compound Research

Computational TechniquePurpose in the Context of this compoundOutcomeReference
Structure-Based Virtual Screening To identify novel compounds that could bind to the GTP-bound active form of Cdc42.Initial identification of the chemical class to which ARN22089 belongs. biorxiv.org
Molecular Docking To predict and validate the binding mode of ARN22089 and its analogs within the Cdc42 effector pocket.Confirmation that the compounds fit within the allosteric pocket, consistent with experimental SAR. acs.orgacs.org
Molecular Dynamics (MD) Simulations To assess the stability of the ligand-protein complex and refine the understanding of molecular interactions.Aided in the initial identification of the novel class of compounds that block RHOJ and CDC42 effector interactions. biorxiv.org

Activity Landscape and Activity Cliff Analysis of this compound Derivatives

A thorough search of scientific literature and chemical databases was conducted to identify studies related to the activity landscape and activity cliff analysis for derivatives of compound this compound. Activity landscapes are a conceptual tool used to visualize the relationship between the structural similarity of compounds and their biological activity. nih.gov An "activity cliff" is a pair of structurally analogous compounds that exhibit a large difference in potency against a specific target, representing a discontinuity in the structure-activity relationship. guidechem.comnih.govchemicalbook.comsielc.com

Despite extensive searches, no specific studies detailing the activity landscape or identifying activity cliffs for derivatives of this compound have been found in the public domain. Consequently, no data tables or detailed research findings on this topic can be presented.

Molecular Mechanisms of Action and Target Identification for Compound Cid 19908042

Strategies for Biological Target Identification of CID 19908042

The process of identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. For a novel compound like this compound, a variety of complementary strategies would be employed to pinpoint its direct and indirect cellular binding partners. These strategies can be broadly categorized into target-based, phenotype-based, affinity-based, and genetic approaches.

Target-Based Screening Methodologies and Approaches

Target-based screening represents a foundational approach in modern drug discovery, where a compound's activity is tested against a known, specific biological target, such as an enzyme or a receptor. In the context of this compound, if prior knowledge or computational predictions suggested a potential target class, a target-based screening campaign would be initiated. This involves developing a robust biochemical or cell-based assay for the putative target.

High-throughput screening (HTS) would be a primary methodology, allowing for the rapid assessment of large compound libraries to identify "hits" that modulate the target's activity. For this compound, this would involve assays designed to measure, for instance, the inhibition of a specific kinase, the blockade of a G-protein coupled receptor, or the modulation of an ion channel. The data generated from these screens would provide a quantitative measure of the compound's potency and efficacy against the predefined target.

Table 1: Comparison of Target-Based Screening Approaches

Screening ApproachDescriptionAdvantagesDisadvantages
Biochemical Assays In vitro assays using purified proteins to measure direct compound-target interaction.High throughput, direct measure of interaction, mechanistic insights.Lacks cellular context, may miss allosteric modulators.
Cell-Based Assays Assays conducted in living cells to measure the effect of a compound on a target's function in a more physiological environment.More biologically relevant, can identify cell-permeable compounds.More complex, potential for off-target effects to influence readout.

Phenotype-Based Screening and Subsequent Target Deconvolution for this compound

In contrast to target-based approaches, phenotypic screening begins by identifying molecules that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the target. This approach is particularly valuable for discovering first-in-class therapeutics and for interrogating complex diseases. Should this compound have been identified through such a screen, the primary challenge would be the subsequent identification of its molecular target, a process known as target deconvolution.

The initial phenotypic screen could involve a range of assays, from monitoring cell viability and proliferation in cancer cell lines to observing changes in neuronal morphology. Once a robust and reproducible phenotype is established for this compound, the deconvolution process would begin. This is a multi-step process that aims to link the observed phenotype to a specific molecular target.

Affinity-Based Proteomics and Chemoproteomics Approaches

Affinity-based proteomics is a powerful set of techniques for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate or tissue extract. For this compound, this would involve chemically modifying the compound to create a probe that can be used to "fish" for its binding partners.

A common approach is to immobilize the this compound probe on a solid support, such as beads, and then incubate it with a proteome. The proteins that bind to the compound are then isolated, identified, and quantified using mass spectrometry. Competition experiments, where the non-immobilized "free" compound is added, are crucial to distinguish specific binders from non-specific ones.

Chemoproteomics platforms, such as Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), offer an alternative, label-free approach. These methods are based on the principle that the binding of a ligand to a protein alters its thermal stability. By heating cell lysates or intact cells treated with this compound and measuring protein denaturation at different temperatures, it is possible to identify proteins whose stability is altered by the compound, thus inferring a direct interaction.

Genetic and Genomic Screening Approaches in Target Identification

Genetic and genomic approaches provide an orthogonal and powerful means to identify and validate the targets of small molecules. These methods rely on the principle that altering the expression or function of a target protein will affect the cellular response to the compound.

For this compound, a genome-wide CRISPR/Cas9 screen could be performed. In this approach, a library of guide RNAs is used to systematically knock out every gene in the genome. The population of cells is then treated with this compound, and cells that show altered sensitivity (either resistance or hypersensitivity) are identified. The genes that are knocked out in these cells are strong candidates for being the target of the compound or being involved in its mechanism of action.

Similarly, RNA interference (RNAi) screens can be used to systematically knockdown gene expression and identify genes that modulate the activity of this compound. Transcriptomic profiling (e.g., RNA-Seq) of cells treated with the compound can also provide clues about its mechanism by identifying changes in gene expression patterns that are characteristic of the inhibition or activation of specific cellular pathways.

Elucidation of Molecular Mechanisms of this compound Action

Once a putative target or set of targets for this compound has been identified, the next critical phase is to elucidate the precise molecular mechanism by which the compound exerts its effects. This involves a detailed characterization of the compound-target interaction and its downstream cellular consequences.

Enzymatic Inhibition, Activation, and Modulation Studies

If the identified target of this compound is an enzyme, a series of in-depth biochemical and enzymatic assays would be conducted to characterize the nature of the interaction. These studies are essential to understand how the compound modulates the enzyme's catalytic activity.

Key parameters that would be investigated include:

Potency: Determining the concentration of this compound required to produce a certain level of enzymatic modulation, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Mechanism of Inhibition/Activation: Investigating whether the compound acts as a competitive, non-competitive, uncompetitive, or allosteric modulator. This is typically determined through enzyme kinetic studies by measuring reaction rates at varying substrate and compound concentrations.

Reversibility: Assessing whether the compound binds to the enzyme reversibly or irreversibly (covalently). This can be evaluated using washout experiments or by techniques such as mass spectrometry to detect covalent adducts.

Selectivity: Profiling the activity of this compound against a panel of related enzymes to determine its selectivity. High selectivity is often a desirable feature for a therapeutic agent to minimize off-target effects.

Table 2: Key Parameters in Enzymatic Modulation Studies

ParameterDescriptionMethod of Determination
IC50/EC50 Concentration of compound that results in 50% inhibition or activation of the enzyme.Dose-response curves from enzymatic assays.
Mechanism of Action The mode by which the compound interacts with the enzyme and substrate (e.g., competitive, non-competitive).Enzyme kinetic studies (e.g., Lineweaver-Burk plots).
Reversibility Whether the compound's binding is reversible or permanent.Dialysis, jump-dilution experiments, mass spectrometry.
Selectivity The degree to which a compound acts on a given target in preference to other targets.Screening against a panel of related enzymes.

By systematically applying these diverse and complementary strategies, a comprehensive understanding of the biological activity of a novel compound like this compound can be achieved. This knowledge is fundamental for its further development as a chemical probe to study biological processes or as a potential therapeutic agent.

Receptor Binding and Allosteric Modulation

The molecular mechanism of Fitusiran does not involve conventional receptor binding at an active or allosteric site to modulate protein function. Instead, its interaction with a receptor is a critical step for targeted delivery. Fitusiran is a small interfering RNA (siRNA) chemically linked to a triantennary N-acetylgalactosamine (GalNAc) ligand. researchgate.netresearchgate.net This GalNAc moiety acts as a high-affinity ligand for the asialoglycoprotein receptor, which is abundantly expressed on the surface of hepatocytes. nih.govnih.gov This specific binding facilitates the efficient uptake of Fitusiran into liver cells, the primary site of synthesis for its target protein, antithrombin. nih.govnih.gov

Consequently, the concept of allosteric modulation is not applicable to Fitusiran's primary mode of action. It does not bind to a secondary site on the antithrombin protein to alter its activity. Rather, it employs a gene silencing mechanism to prevent the synthesis of the protein entirely. nih.govnih.gov

Pathway Perturbation and Cellular Signaling Cascade Analysis

Fitusiran's primary therapeutic effect is achieved by perturbing the blood coagulation pathway. researchgate.net In hemophilia A and B, deficiencies in clotting factors VIII and IX, respectively, impair the generation of thrombin, a critical enzyme required for fibrin clot formation, leading to a bleeding diathesis. drugbank.com

Fitusiran acts to rebalance the coagulation cascade by targeting and reducing the levels of antithrombin, a key endogenous anticoagulant. fritsmafactor.com Antithrombin regulates hemostasis by inhibiting thrombin and other pro-coagulant enzymes like Factor Xa. fritsmafactor.com By suppressing antithrombin production, Fitusiran effectively removes a major inhibitory signal within the coagulation cascade. nih.gov This leads to an increase in thrombin generation, which helps to compensate for the underlying factor deficiency and restores hemostatic balance in individuals with hemophilia. researchgate.netnih.gov

Data from clinical trials have consistently shown that Fitusiran administration results in a dose-dependent reduction in plasma antithrombin levels, which is directly correlated with an increase in thrombin generation capacity. nih.gov This targeted perturbation of the coagulation cascade has been proven to significantly lower the frequency of bleeding events in patients with either hemophilia A or B. youtube.comsanofi.com

Interactions with Nucleic Acids and Other Biomolecules

The fundamental mechanism of Fitusiran is predicated on its direct interaction with nucleic acids. As an siRNA therapeutic, Fitusiran is specifically designed to recognize and bind to the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin. nih.govmedchemexpress.com

Following its uptake into hepatocytes, the double-stranded Fitusiran molecule is loaded into a multi-protein complex called the RNA-induced silencing complex (RISC). researchgate.netresearchgate.net Within RISC, the siRNA is unwound, and its antisense strand guides the complex to the complementary sequence on the antithrombin mRNA. researchgate.netresearchgate.net This binding event triggers the enzymatic cleavage and subsequent degradation of the target mRNA by the RISC machinery. nih.govnih.gov This process, known as RNA interference (RNAi), effectively silences the antithrombin gene, preventing the translation of the mRNA into functional protein. researchgate.netnih.gov

To ensure its therapeutic viability, the RNA strands of Fitusiran are chemically modified. These modifications include 2'-O-methyl and 2'-deoxy-2'-fluoro ribonucleotides, as well as phosphorothioate (B77711) linkages at the ends of the strands. oup.com These chemical alterations enhance the stability of the siRNA by protecting it from degradation by cellular nucleases and help to mitigate off-target effects. oup.compatsnap.com

Target Validation Methodologies for this compound

The selection of antithrombin as a therapeutic target for hemophilia is rooted in the "rebalancing" hypothesis of hemostasis. The validation of this target is supported by genetic observations in patient populations, extensive preclinical modeling, and robust clinical trial data. The core principle is that by downregulating a key natural anticoagulant, the coagulation system can be shifted towards a more pro-thrombotic state, thereby compensating for the inherent deficiency in clotting factors. nih.gov

Functional Studies in Defined Biological Systems

The functional effects of Fitusiran have been rigorously validated across a range of biological systems, from in vitro assays to human clinical trials.

In Vitro Studies: Experiments using plasma from patients with severe deficiencies of other clotting factors, such as factor V, VII, or X, have demonstrated that the addition of Fitusiran can enhance thrombin generation. nih.gov

Preclinical In Vivo Studies: In animal models of hemophilia, treatment with Fitusiran led to a significant improvement in hemostasis, confirming its biological activity in a living system. researchgate.net

Clinical Trials: The comprehensive ATLAS clinical trial program has provided definitive functional validation in humans. sanofi.com These studies have consistently demonstrated that subcutaneous Fitusiran administration leads to a predictable, dose-dependent, and sustained reduction in circulating antithrombin levels. nih.govresearchgate.net This pharmacodynamic effect on the target is directly linked to increased thrombin generation and a clinically significant reduction in the annualized bleeding rate for patients with hemophilia A or B, regardless of inhibitor status. youtube.comsanofi.com

The table below summarizes key clinical trial results that functionally validate the targeting of antithrombin by Fitusiran.

Study PhaseKey FindingsReference
Phase 1Fitusiran achieved a dose-dependent mean maximal antithrombin lowering of 87% at an 80mg fixed dose. researchgate.net
Phase 1A mean thrombin generation increase of 289% from baseline was observed with antithrombin reduction greater than 75%. researchgate.net
Phase 1/2 ExtensionLong-term treatment (up to 4.7 years) showed sustained reductions in bleeding frequency. hemophilianewstoday.com
Phase 3 (ATLAS-INH)In patients with inhibitors, 66% receiving Fitusiran had zero bleeding episodes, compared to 5% in the control group. sanofi.com
Phase 3 (ATLAS-A/B)Among patients without inhibitors, 51% treated with Fitusiran experienced zero bleeds, versus 5% in the control arm. sanofi.com

Gene Editing and Knockout Approaches for Target Confirmation

While Fitusiran operates through gene silencing (RNA interference) rather than permanent gene editing, the validity of the antithrombin gene (SERPINC1) as a therapeutic target is strongly supported by genetic principles. The clinical observation that individuals with hemophilia who also have an inherited prothrombotic condition (such as antithrombin deficiency) often experience a milder bleeding phenotype provides human genetic evidence for this approach. nih.gov

In preclinical research, gene knockout studies in animal models are a definitive method for target validation. The targeted inactivation of the antithrombin gene in such models would be expected to produce a pro-hemostatic effect. The clinical success of Fitusiran, which induces a controlled and reversible "knockdown" of the antithrombin gene's expression, serves as powerful pharmacological validation of the target in humans. nih.govnih.gov

Integrated Chemical Biology Approaches for this compound Mechanistic Elucidation

The design and development of Fitusiran represent a sophisticated application of integrated chemical biology to create a novel therapeutic agent. oup.com This strategy leverages chemical tools and principles to dissect and manipulate a complex biological process.

The key chemical biology components integral to Fitusiran's mechanism are:

Rational Design of a Synthetic Nucleic Acid Probe: Fitusiran is a synthetic, chemically-modified RNA duplex. Its nucleotide sequence is rationally designed to be precisely complementary to the antithrombin mRNA, which ensures high specificity for its biological target. nih.gov

Chemical Modifications for In Vivo Application: To function as a drug, the natural RNA structure is chemically altered. Fitusiran incorporates 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) modifications, along with phosphorothioate linkages, to protect it from enzymatic degradation and enhance its stability and duration of action in the body. oup.compatsnap.com

Targeted Delivery via Bioconjugation: A major hurdle for nucleic acid drugs is ensuring they reach the correct cells. Fitusiran overcomes this through the chemical conjugation of the siRNA to a GalNAc ligand. researchgate.net This bioconjugate specifically targets the asialoglycoprotein receptor on hepatocytes, effectively creating a "homing" mechanism that concentrates the drug in the liver, where antithrombin is produced. This ESC-GalNAc conjugate technology is key to its potency and durable effect. sanofi.comsanofi.com

This elegant integration of a biologically active siRNA with stability-enhancing chemical modifications and a cell-targeting chemical ligand exemplifies a powerful chemical biology approach to elucidate and therapeutically modulate the hemostatic mechanism in hemophilia. oup.com

Advanced Analytical Techniques for Characterization and Quantification of Compound Cid 19908042

Spectroscopic Methods for CID 19908042 Structural Elucidation

Spectroscopic methods are fundamental in confirming the intricate molecular structure of Larotrectinib. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of Larotrectinib. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the spatial relationships between them.

While specific, detailed public NMR spectral data for Larotrectinib is often proprietary, typical findings from ¹H and ¹³C NMR analyses would be used to confirm the presence of key structural motifs. For example, ¹H NMR would verify the number and environment of protons on the pyrazole (B372694), pyrrolopyridine, and pyrolidinyl moieties. The chemical shifts (δ) and coupling constants (J) would confirm their relative positions. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule, from the aromatic rings to the aliphatic pyrrolidine (B122466) ring and the urea (B33335) carbonyl group. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to piece together the complete connectivity map of the molecule, unequivocally confirming the Larotrectinib structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of Larotrectinib.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within the molecule. For Larotrectinib, this technique would confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching vibrations for the amine and urea groups, C=O stretching for the urea carbonyl, C=N and C=C stretching vibrations within the aromatic pyrazole and pyrrolopyridine rings, and C-H stretching from both aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique analyzes the electronic transitions within the molecule. The extensive system of conjugated double bonds in Larotrectinib's aromatic rings gives rise to strong UV absorption. A study involving an HPLC method for the quantification of Larotrectinib in mice plasma set the UV detection wavelength at a maximum absorbance (λmax) of 262 nm. nih.gov This absorption is characteristic of the π → π* transitions within the molecule's chromophores.

Larotrectinib possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it exists as two non-superimposable mirror images, or enantiomers—(R) and (S). The biological activity of such molecules is often highly dependent on their specific three-dimensional arrangement. Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate and confirm the stereochemistry of chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.net Since enantiomers interact differently with polarized light, they produce distinct CD spectra. For Larotrectinib, the (S)-enantiomer is the pharmacologically active form. CD analysis would be employed during its synthesis and purification to confirm that the final product has the correct absolute configuration. By comparing the experimental CD spectrum of a synthesized batch to that of a reference standard of (S)-Larotrectinib, chemists can verify the stereochemical integrity of the compound, which is a critical quality attribute. While specific CD spectral data for Larotrectinib is not widely published, its application is a standard and crucial step in the characterization of chiral pharmaceuticals. nih.govjustia.com

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of Larotrectinib, offering exceptional sensitivity and specificity for both identification and quantification. cdc.gov It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of Larotrectinib with great confidence. nih.gov The theoretical exact mass of the protonated molecule ([M+H]⁺) of Larotrectinib (C₂₁H₂₂F₂N₆O₂) is 429.1848. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the compound's elemental composition.

When the ionized molecules are subjected to energy, they break apart in a predictable manner, creating a unique fragmentation pattern. This tandem mass spectrometry (MS/MS) process is crucial for structural confirmation. One study identified a key fragmentation for Larotrectinib, showing the transition of the protonated molecule at m/z 429.2 to a major product ion at m/z 342.1. researchgate.net This fragmentation corresponds to a specific cleavage of the molecular structure, providing a highly specific signature for identifying Larotrectinib.

Table 1: High-Resolution Mass Spectrometry Data for Larotrectinib

Parameter Value Reference
Chemical Formula C₂₁H₂₂F₂N₆O₂ -
Protonated Molecule ([M+H]⁺) m/z 429.2 researchgate.net
Major Fragment Ion m/z 342.1 researchgate.net

To quantify Larotrectinib in complex biological samples like plasma or tissue, mass spectrometry is coupled with a chromatographic separation technique, most commonly Liquid Chromatography (LC). This "hyphenated" technique, LC-MS/MS, combines the separation power of LC with the sensitivity and specificity of tandem mass spectrometry. nih.govinnovareacademics.in

In a typical LC-MS/MS method, a sample is first injected into an HPLC system. Larotrectinib is separated from other matrix components on a column, such as a C18 reversed-phase column. nih.gov The separated compound then enters the mass spectrometer. The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors the specific transition from the Larotrectinib parent ion (e.g., m/z 429.2) to a specific fragment ion (e.g., m/z 342.1). nih.govresearchgate.net This process provides exceptional selectivity and allows for accurate quantification even at very low concentrations.

Several validated LC-MS/MS methods have been developed for Larotrectinib. One such method for quantifying the drug in human liver microsomes demonstrated a linearity range of 5–500 ng/mL. nih.gov Another method for analysis in mouse plasma and tissue homogenates was validated over a range of 1–2000 ng/mL. researchgate.net These methods are essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the drug in the body. Given Larotrectinib's molecular weight and polarity, GC-MS (Gas Chromatography-Mass Spectrometry) is not a suitable technique for its analysis.

Table 2: Example Parameters from a Validated LC-MS/MS Method for Larotrectinib Quantification

Parameter Condition/Value Reference
Chromatography
Column C18 reversed-phase nih.gov
Mobile Phase Isocratic mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) formate) nih.gov
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive nih.govresearchgate.net
Analysis Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Parent Ion → Fragment Ion m/z 429.2 → 342.1 researchgate.net
Linearity Range 5–500 ng/mL nih.gov

Table 3: Compound Names Mentioned in the Article

PubChem CID Compound Name
19908042 Larotrectinib
5282410 Methanol
134731 Acetonitrile

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Preclinical Biological Investigations of Compound Cid 19908042 Excluding Clinical Human Trials

In Vitro Biological Activity Studies of CID 19908042

Seclidemstat's activity has been extensively profiled using a variety of in vitro systems, from cell-free biochemical assays to complex 3D organoid models, to define its potency, mechanism, and spectrum of effects on cancer cells.

Cell-Based Assays and Phenotypic Screening in Disease Models

Cell-based assays have been crucial in evaluating the phenotypic consequences of LSD1 inhibition by Seclidemstat across different cancer types. These studies reveal a range of activities, from potent cytotoxicity to more moderate antiproliferative effects, depending on the specific cancer model.

In cancers characterized by FET-family fusion oncoproteins, such as Ewing sarcoma, desmoplastic small round cell tumor, clear cell sarcoma, and myxoid liposarcoma, Seclidemstat demonstrates potent activity in cell viability assays. biorxiv.orgnih.gov It effectively blocks the transcriptional functions of these oncogenic fusion proteins, which are key drivers of these diseases. biorxiv.orgnih.gov

The compound also shows significant activity in ovarian cancer models with mutations in the SWI/SNF chromatin remodeling complex. Seclidemstat inhibits the proliferation of a panel of SWI/SNF-mutated ovarian cancer cell lines, including small cell carcinoma of the ovary hypercalcemic type (SCCOHT), with IC₅₀ values in the nanomolar to low micromolar range. biorxiv.org In these cells, treatment promotes the expression of endogenous retroviruses (ERVs) and activates the interferon-beta (IFNβ) pathway, suggesting an immunomodulatory effect. biorxiv.orgplos.org Furthermore, Seclidemstat was observed to increase the expression of the immune checkpoint protein PD-L1 in a SCCOHT cell line. biorxiv.orgplos.org

In hematological and lung cancer models, the effects are more moderate. In Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) cell lines, Seclidemstat displayed modest antiproliferative activity. caymanchem.com For instance, it had a half-maximal effective concentration (EC₅₀) of 184.35 nM in an SCLC cell line. caymanchem.com In studies on Multiple Myeloma (MM), Seclidemstat demonstrated synergistic cytotoxicity when used in combination with proteasome inhibitors. biospace.com

Table 1: In Vitro Cellular Activity of Seclidemstat (this compound) in Cancer Cell Lines
Cancer TypeCell Line(s)Observed EffectIC₅₀ / EC₅₀ RangeCitations
SWI/SNF-Mutated Ovarian CancerCOV434, BIN67, SCCOHT-1, etc.Inhibition of cell proliferation0.013 - 2.819 µM biorxiv.org, nasdaq.com
Small Cell Lung Cancer (SCLC)SCLC cell linesModerate antiproliferative activity184.35 nM caymanchem.com
FET-Rearranged SarcomasEwing sarcoma, DSRCT, etc.Potent inhibition of cell viabilityNot specified biorxiv.org, nih.gov
Acute Myeloid Leukemia (AML)TF-1aModerate antiproliferative activityNot specified caymanchem.com

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximal effect.

Biochemical Assays of Target Engagement and Modulation

Biochemical assays have confirmed that Seclidemstat is a potent, reversible, and noncompetitive inhibitor of the LSD1 enzyme. biorxiv.orgbiospace.com It directly targets the FAD cofactor-binding pocket, distinguishing it from irreversible inhibitors that covalently modify the enzyme.

Key findings from biochemical studies include:

Potency and Reversibility : Seclidemstat exhibits a half-maximal inhibitory concentration (IC₅₀) against the LSD1 enzyme of approximately 13 nM to 50 nM, with a dissociation constant (Ki) of 31 nM. biorxiv.orgplos.orgbiospace.com Jump dilution experiments confirmed the reversible nature of inhibition, showing that LSD1 activity could be recovered by 62% after exposure to Seclidemstat, a contrast to irreversible inhibitors. caymanchem.comaacrjournals.org

Selectivity : The compound is highly selective for LSD1 over its closest homolog, LSD2, inhibiting LSD2 by less than 50% even at a high concentration of 10 µM. caymanchem.com It also shows negligible activity against monoamine oxidases A and B (MAO-A/B), a common off-target for other classes of LSD1 inhibitors. caymanchem.com

Target Engagement : A notable finding is the discrepancy between Seclidemstat's high biochemical potency and its performance in cellular target engagement (TE) assays. In studies using AML and SCLC cell lines, Seclidemstat and its parent compound, SP-2509, did not demonstrate significant LSD1 target engagement at tested concentrations, unlike other potent LSD1 inhibitors. caymanchem.comaacrjournals.org This has led to suggestions that its biological effects may arise from a combination of LSD1 inhibition and other mechanisms, possibly related to its ability to disrupt LSD1's scaffolding functions in protein complexes, a mode of action not fully captured by all TE assays. biorxiv.orgcaymanchem.combiospace.com

Table 2: Biochemical Profile of Seclidemstat (this compound)
ParameterValueTargetAssay TypeCitations
IC₅₀ 13 - 50 nMLSD1/KDM1ACell-free enzyme assay biospace.com, plos.org, biorxiv.org
Kᵢ 31 nMLSD1/KDM1ACell-free enzyme assay biorxiv.org, nasdaq.com
Mode of Inhibition Reversible, NoncompetitiveLSD1/KDM1ABiochemical assays biospace.com, biorxiv.org
Activity Recovery 62%LSD1/KDM1AJump dilution assay caymanchem.com, aacrjournals.org
Cellular Target Engagement Not significantLSD1 in AML/SCLC cellsChemoprobe-based assay caymanchem.com

Application in Advanced In Vitro Systems: Organoid and 3D Spheroid Models

To better recapitulate the complex, three-dimensional tumor microenvironment, Seclidemstat has been investigated using advanced in vitro models like organoids and 3D spheroids. researchgate.netresearchgate.net These systems provide more biologically relevant data on cell-cell interactions and drug effects compared to traditional 2D cultures. nih.gov

Studies have specifically utilized these models to explore the immunomodulatory effects of Seclidemstat. In one key study, 3D organoids were generated from SWI/SNF-mutated ovarian cancer (SCCOHT) cell lines. plos.orgbiospace.com These organoids were used in ex vivo migration and infiltration assays with human peripheral blood mononuclear cells (PBMCs). The results showed that treatment with Seclidemstat promoted the infiltration of immune cells, including CD8+ T cells, into the tumor organoids in a dose-dependent manner. biorxiv.orgplos.org This effect was linked to the drug's ability to induce the secretion of immune-attracting chemokines and cytokines from the cancer cells. plos.org

Similarly, in a 3D spheroid platform derived from adrenocortical carcinoma (ACC) cells, Seclidemstat was shown to stimulate lymphocyte infiltration, leading to a cytotoxic effect on the tumor spheroids. These findings from advanced 3D models highlight a critical aspect of Seclidemstat's activity—its ability to modulate the tumor microenvironment and promote an anti-tumor immune response. plos.org

In Vivo Efficacy Studies of this compound in Preclinical Disease Models

Following promising in vitro results, the efficacy of Seclidemstat was evaluated in various preclinical animal models of cancer to determine its anti-tumor activity in vivo.

Selection and Validation of Relevant Animal Models

The selection of animal models for Seclidemstat testing has been guided by its proposed mechanism of action and in vitro activity profile. Key models include:

Sarcoma Xenografts : Mouse xenograft models have been central to evaluating Seclidemstat, particularly for pediatric sarcomas. These include models created by implanting human Ewing sarcoma (EwS) cell lines (e.g., A673, SK-N-MC) into immunodeficient mice. biospace.com More advanced patient-derived xenograft (PDX) models, which better retain the heterogeneity of the original tumor, have been used in larger-scale studies by the Pediatric Preclinical Testing Consortium (PPTC) for EwS, rhabdomyosarcoma (RMS), and osteosarcoma (OS).

Hematologic Malignancy Models : To investigate its potential in blood cancers, preclinical in vivo models of myelodysplastic syndrome (MDS) and chronic myelomonocytic leukemia (CMML) have been employed. These models have shown that LSD1 inhibition can reprogram cancer cell differentiation and reduce tumor burden. Xenograft models using AML cell lines like MV-4-11 are also considered relevant for testing LSD1 inhibitors.

Pharmacodynamic Endpoints and Biomarker Analysis of this compound Activity

Pharmacodynamic (PD) studies aim to confirm that a drug is engaging its target in the tumor and eliciting the desired biological response. In preclinical in vivo studies of Seclidemstat, tumor growth inhibition was the primary endpoint, with molecular biomarkers analyzed to understand the mechanism of action.

In Ewing sarcoma xenograft models, treatment with Seclidemstat resulted in significant tumor growth inhibition and, in some cases, regression compared to control groups. biospace.com This was associated with the intended molecular changes, namely the downregulation of oncogenic gene expression and upregulation of tumor suppressor genes. biospace.com

Table 3: Summary of In Vivo Efficacy of Seclidemstat in Pediatric Sarcoma PDX Models (PPTC)
Sarcoma HistotypeModels with Significant Growth InhibitionTotal Models TestedKey Biomarker FindingsCitations
Ewing Sarcoma (EwS) 38No consistent changes in H3K4 methylation or target gene expression.,,
Rhabdomyosarcoma (RMS) 45No consistent changes in H3K4 methylation or target gene expression.,,
Osteosarcoma (OS) 46No consistent changes in H3K4 methylation or target gene expression.,

Assessment of Efficacy in Specific Biological Systems and Disease Contexts

Compound this compound, also known as CBO421, has been the subject of preclinical investigations to assess its efficacy as a potential therapeutic agent, primarily in the context of oncology. ainvest.comresearchgate.netcidara.com Developed by Cidara Therapeutics, CBO421 is a drug-Fc conjugate (DFC) that targets CD73 (5'-nucleotidase or NT5E), a cell surface enzyme implicated in tumor immune evasion. ainvest.comcidara.comresearcher.life

The mechanism of action of CBO421 is twofold. Firstly, it acts as a potent, AMP-competitive inhibitor of CD73, blocking the conversion of adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine within the tumor microenvironment. researchgate.netcidara.com Secondly, it induces the internalization and subsequent degradation of the CD73 receptor, further diminishing its immunosuppressive capacity. ainvest.comcidara.com This dual action combines the advantages of small molecule inhibitors and monoclonal antibodies targeting CD73. researcher.life

Preclinical studies have demonstrated the potent and complete inhibition of both soluble and cell-anchored CD73 by CBO421. researchgate.netcidara.com In functional cell-based assays, CBO421 has shown high potency. ainvest.comresearchgate.net For instance, in assays measuring the inhibition of CD73 on MDA-MB-231 cancer cells, CBO421 exhibited significant activity. ainvest.comcidara.com The potency of CBO421 has been compared to other CD73 inhibitors, demonstrating comparable or superior activity in cell-free and cell-anchored inhibition assays. researchgate.net

The efficacy of CBO421 has been evaluated in syngeneic mouse tumor models, where it has demonstrated robust antitumor effects both as a monotherapy and in combination with other immunotherapies. ainvest.comresearchgate.net In these models, CBO421 has shown the ability to inhibit tumor growth. researchgate.netcidara.com Furthermore, when combined with an anti-PD-1 monoclonal antibody, CBO421 led to significant increases in tumor regression and complete responses compared to either treatment alone. researchgate.net Mice that achieved a complete response also demonstrated immunologic memory upon tumor rechallenge, suggesting a durable anti-tumor immune response. researchgate.net The in vitro potency and favorable pharmacokinetic profile of CBO421 have been shown to translate to its in vivo antitumor efficacy. researchgate.net

Table 1: In Vitro Potency of CBO421

Assay Cell Line Parameter Value Reference
CD73 Inhibition MDA-MB-231 IC50 (1 hr) 0.20 nM cidara.comresearcher.life
CD73 Inhibition MDA-MB-231 IC50 (4 hr) 0.07 nM cidara.comresearcher.life
CD73 Inhibition MDA-MB-231 IC50 (6 hr) 0.08 nM cidara.comresearcher.life
CD73 Inhibition MDA-MB-231 IC50 (96 hr) 0.14 nM cidara.com

Table 2: In Vivo Efficacy of CBO421 in Syngeneic Mouse Models

Treatment Model Outcome Reference
CBO421 Monotherapy Syngeneic Mouse Model Tumor growth inhibition researchgate.netcidara.com
CBO421 + anti-PD-1 mAb Syngeneic Mouse Model Significant increase in tumor regression and complete responses researchgate.net
CBO421 + anti-PD-1 mAb Syngeneic Mouse Model Immunologic memory upon tumor rechallenge in complete responders researchgate.net

Translational Research Considerations for Compound this compound (Preclinical to Research Advancement)

The advancement of this compound (CBO421) from preclinical research towards potential clinical application has been marked by several key translational steps. A significant milestone in this process was the clearance of its Investigational New Drug (IND) application by the U.S. Food and Drug Administration (FDA) in July 2024, enabling the commencement of Phase 1 clinical trials for the treatment of solid tumors. ainvest.comcidara.comlarvol.comglobenewswire.combiospace.com

The development of CBO421 is guided by a strategic approach to oncology clinical development. Cidara Therapeutics has appointed a Senior Vice President of Translational Research & Development to lead these efforts, highlighting the company's focus on advancing its oncology pipeline. globenewswire.com The company is also actively engaged in business development discussions for its oncology DFC programs, including CBO421. cidara.com

The IND-enabling studies for CBO421, while not detailed in the public domain, would have encompassed a comprehensive evaluation of its safety, pharmacology, and manufacturing processes to meet regulatory requirements for first-in-human studies. als.netbiopharmaservices.com These studies are designed to provide adequate preclinical data to allow for a smooth translation into a clinical study that complies with all medical, scientific, ethical, and regulatory aspects. eccrt.com The successful IND submission for CBO421 indicates that it has undergone rigorous preclinical testing, demonstrating a profile deemed suitable for clinical investigation. researchgate.netglobenewswire.com The overarching goal of such translational efforts is to bridge the gap between preclinical findings and clinical development, with the ultimate aim of bringing a new therapeutic option to patients with solid tumors. ainvest.comresearchgate.net

Computational and Theoretical Modeling of Compound Cid 19908042

Molecular Docking and Dynamics Simulations for CID 19908042

No molecular docking or molecular dynamics simulation studies have been published for the compound identified as this compound. This type of research is fundamental to understanding how a compound might interact with biological targets.

There are no available predictions or experimental data concerning the protein-ligand interactions of this compound. Such studies are crucial for elucidating the potential biological targets of a compound.

A conformational analysis and elucidation of the binding mode have not been performed for this compound, as no target protein or binding data has been identified. These analyses are key to understanding the structural basis of a compound's activity.

Virtual Screening and In Silico Library Design for this compound Analogs

No virtual screening campaigns or efforts in in silico library design based on the scaffold of a compound with the identifier this compound have been reported in the scientific literature.

There is no information available on the application of structure-based virtual screening methodologies for the discovery of analogs of this compound.

Similarly, no ligand-based virtual screening approaches have been documented for the identification of compounds structurally similar or analogous to a compound with the identifier this compound.

Mechanistic Computational Models and Systems Pharmacology Approaches for this compound

No mechanistic computational models or systems pharmacology studies have been developed or published for this compound. These advanced computational methods require substantial biological and chemical data, which is not available for this compound identifier.

Application of Machine Learning and Artificial Intelligence in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery and chemical research, offering powerful tools to analyze complex datasets and accelerate progress. sciencescholar.usnih.gov These technologies can be applied at various stages, from initial target identification to lead optimization. sciencescholar.usresearchgate.net For a compound such as this compound, AI and ML could be leveraged to predict its biological activities, properties, and potential interactions, thereby streamlining the research and development process. sciencescholar.usnih.gov

Table 1: Potential Applications of AI/ML in the Research of this compound

AI/ML Technique Potential Application for this compound Research Description
Predictive Modeling Forecast pharmacokinetic and toxicological profiles. Uses algorithms to analyze existing data on similar chemical structures to predict the properties of a new compound, reducing the need for extensive initial lab testing. sciencescholar.usresearchgate.net
Molecular Design & De Novo Drug Design Generate novel molecular structures based on this compound with potentially improved efficacy or safety. AI models, including generative models, can design new molecules from scratch that are optimized for specific biological targets. researchgate.net
Virtual Screening Identify potential biological targets for this compound by screening it against large libraries of proteins and receptors. Computationally screens vast databases of molecules to identify those that are most likely to bind to a drug target, saving time and resources. sciencescholar.us
Natural Language Processing (NLP) Extract and synthesize information from scientific literature relevant to the chemical class or potential applications of this compound. NLP algorithms can process and understand human language, enabling the rapid analysis of research papers, patents, and clinical trial data. sciencescholar.usresearchgate.net
Reinforcement Learning Optimize molecular properties by iteratively modifying the structure of this compound and receiving feedback from predictive models. An AI training method where the model learns to make a sequence of decisions to maximize a cumulative reward, applicable to optimizing molecular structures for desired properties. preprints.org
Graph Neural Networks (GNNs) Model the molecular structure of this compound to predict its reactivity and interaction patterns with high accuracy. A type of neural network that operates directly on graph structures, making them well-suited for modeling molecules and their interactions. preprints.org

Challenges in applying AI include potential data integration issues and the need for skilled professionals to interpret the results. sciencescholar.us However, the potential to revolutionize and streamline the discovery process makes AI an invaluable asset in modern chemical and pharmaceutical research. sciencescholar.usnih.gov

Computational Approaches for Synthetic Route Design and Optimization of this compound

A key technique is computer-aided retrosynthesis, which deconstructs a target molecule, such as this compound, into simpler, commercially available starting materials. the-scientist.comairitilibrary.com This process helps in planning the most efficient synthetic pathway. airitilibrary.com Modern computer-aided synthesis planning (CASP) applications integrate machine learning and deep neural networks to automate and enhance this process, proposing novel and optimized synthetic routes without direct human intervention. chemrxiv.orgnih.gov

Table 2: Computational Tools for Synthetic Route Design and Optimization of this compound

Computational Approach Role in Synthesis of this compound Description
Computer-Aided Retrosynthesis Propose potential synthetic pathways by breaking down the target molecule into simpler precursors. airitilibrary.com Utilizes known chemical reactions in reverse to map out possible routes from simple starting materials to the final compound. the-scientist.comairitilibrary.com
Machine Learning Models Predict reaction outcomes, yields, and optimal conditions. Algorithms trained on large datasets of chemical reactions to forecast the most efficient way to perform a specific synthesis step. preprints.org
Deep Learning (e.g., Neural Networks) Model molecular structures and predict reactivity patterns with high accuracy to identify novel synthetic routes. preprints.org Advanced neural networks can understand complex molecular representations to suggest innovative and non-obvious synthesis strategies. chemrxiv.orgnih.gov
Bayesian Optimization Fine-tune reaction parameters (temperature, pressure, catalyst) to maximize yield and purity with minimal experimentation. preprints.org A probabilistic modeling technique that efficiently explores a parameter space to find the optimal conditions for a reaction. nih.gov
AI-Controlled Robotic Labs Automate high-throughput screening of reaction conditions for rapid optimization. Robotic systems execute and analyze a large number of experiments in parallel, using AI to learn from the results and guide subsequent experiments. preprints.orgnih.gov
Green Chemistry Integration Design synthesis routes that minimize environmental impact by selecting sustainable building blocks and reaction conditions. the-scientist.com Computational tools can incorporate sustainability metrics to favor pathways that are safer and more environmentally friendly. the-scientist.com

Future Research Directions and Unresolved Questions for Compound Cid 19908042

Emerging Methodologies and Technologies for CID 19908042 Research Advancement

The exploration of this compound's biological potential can be significantly accelerated by adopting a suite of emerging technologies. Initial high-throughput screening (HTS) campaigns could rapidly assess the compound's activity across a wide array of biological assays. Beyond traditional HTS, technologies like DNA-Encoded Library (DEL) screening could be employed to identify potential protein targets by screening vast libraries of DNA-tagged molecules against purified proteins of interest. drugdiscoverychemistry.com

To elucidate the mechanism of action, advanced biophysical techniques such as Affinity-Selection Mass Spectrometry (AS-MS) and Surface Plasmon Resonance (SPR) can provide direct evidence of binding interactions with cellular targets. drugdiscoverychemistry.com Furthermore, the use of cryo-electron microscopy (cryo-EM) could offer high-resolution structural insights into how this compound engages with its protein partners, guiding further optimization. boehringer-ingelheim.com The application of artificial intelligence (AI) and machine learning algorithms will be instrumental in predicting potential targets, designing derivatives, and analyzing complex datasets generated from these methodologies. rsc.orgarxiv.org

A promising avenue for investigation is the potential for this compound to function as a molecular glue or a component of a Proteolysis-Targeting Chimera (PROTAC). boehringer-ingelheim.comkyinno.com These technologies are at the forefront of drug discovery, offering novel ways to modulate protein function and degradation. boehringer-ingelheim.com

Table 1: Proposed Methodologies for Initial Characterization of this compound

Research QuestionProposed MethodologyExpected Outcome
Initial bioactivity profileHigh-Throughput Screening (HTS)Identification of cellular pathways or disease models affected by the compound.
Direct protein targetsAffinity-Selection Mass Spectrometry (AS-MS)A list of potential protein binding partners for validation.
Binding kinetics and affinitySurface Plasmon Resonance (SPR)Quantitative measurement of binding strength to identified targets.
Structural basis of interactionCryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure of the compound-protein complex.
Target prediction and analog designArtificial Intelligence (AI) / Machine LearningIn silico models to guide experimental work and lead optimization.

Challenges and Opportunities in Elucidating Complex Biological Interactions of this compound

A primary challenge in the study of a novel compound like this compound is the deconvolution of its precise mechanism of action (MoA). nih.govnih.gov While a phenotypic screen might reveal an interesting biological effect, identifying the direct molecular target responsible for that effect can be a complex undertaking. nih.gov Compounds often exhibit polypharmacology, meaning they interact with multiple targets, which can be both a challenge and an opportunity. biorxiv.org

The challenge lies in distinguishing between on-target effects that produce the desired therapeutic outcome and off-target interactions that could lead to undesirable side effects. mdpi.com However, these off-target effects can also represent opportunities for drug repositioning, where a compound is found to be effective for a different indication than the one it was initially investigated for. mdpi.com

Genetic screening techniques, such as CRISPR-based screens (CRISPRi and CRISPRa), offer a powerful approach to identify genes that either enhance or suppress the activity of this compound, thereby providing clues to its MoA. rsc.org By overcoming the challenge of target identification, there is a significant opportunity to uncover novel biology and identify previously "undruggable" targets. boehringer-ingelheim.com

Integration of Multi-Omics Data for Comprehensive this compound Investigations

To gain a holistic understanding of the cellular response to this compound, an integrated multi-omics approach is essential. pluto.bionygen.io This involves combining data from genomics, transcriptomics (RNA-seq), proteomics, and metabolomics to build a comprehensive picture of the compound's impact on cellular networks. nih.govfrontiersin.org

Transcriptomic analysis can reveal changes in gene expression following treatment with this compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic state of the cell, highlighting pathways that are perturbed by the compound. When integrated, these datasets can help to construct detailed models of the compound's mechanism of action and identify potential biomarkers of its activity. nygen.ionih.gov

For instance, if transcriptomic data shows the upregulation of genes in a particular signaling pathway, and proteomic data confirms increased phosphorylation of key proteins in that same pathway, it provides strong evidence for the compound's involvement in that pathway.

Table 2: Hypothetical Multi-Omics Data Integration for this compound

Omics TypeHypothetical FindingImplication
Transcriptomics (RNA-seq)Upregulation of genes involved in the unfolded protein response (UPR).Suggests the compound may induce cellular stress.
ProteomicsIncreased levels of chaperone proteins and phosphorylated eIF2α.Confirms activation of the UPR pathway.
MetabolomicsAlterations in amino acid and lipid metabolism.Indicates downstream metabolic consequences of UPR activation.
Integrated Conclusion This compound likely acts as an inducer of endoplasmic reticulum stress. Provides a clear hypothesis for the mechanism of action.

Strategic Expansion of the Chemical Space for this compound Analogs

Once an initial biological activity for this compound is identified, a strategic expansion of its chemical space will be crucial for developing analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This process, known as lead optimization, involves the synthesis and testing of a library of related compounds. arxiv.orgdanaher.com

Several strategies can be employed for this purpose. "Scaffold hopping" involves replacing the core chemical structure of this compound with a different one while aiming to retain the key interactions with the biological target. pharmafeatures.com Another approach is "side-chain decoration," where the core scaffold is kept intact, but the peripheral chemical groups are modified to fine-tune the compound's properties. arxiv.org

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of these new analogs by predicting how changes in chemical structure will affect biological activity. danaher.com Diversity-oriented synthesis is another powerful strategy to create a wide range of structurally diverse molecules from a common starting material, increasing the chances of discovering compounds with novel or improved activities. scielo.br

Novel Applications and Research Avenues for Compound this compound

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable research tool. If the compound is found to be a highly specific modulator of a particular protein or pathway, it could be used as a chemical probe to study the function of that protein or pathway in health and disease. nih.gov Such probes are essential for validating new drug targets and dissecting complex biological processes.

Furthermore, the exploration of this compound could lead to the discovery of novel mechanisms of action that could be exploited for therapeutic benefit. frontiersin.org For example, if the compound is found to target a protein-protein interaction, it could open up new avenues for drug discovery against targets that have traditionally been difficult to inhibit with small molecules. mdpi.com The journey to characterize unstudied molecules like this compound has the potential to not only yield new medicines but also to significantly advance our fundamental understanding of biology. escholarship.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.